

# Metominostrobin's Interaction with the Cytochrome bc1 Complex: A Technical Guide

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## Compound of Interest

Compound Name: Metominostrobin

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## Abstract

**Metominostrobin** is a broad-spectrum, systemic fungicide belonging to the strobilurin class. Its mode of action involves the inhibition of mitochondrial respiration by targeting the cytochrome bc1 complex (also known as complex III).[1][2] This guide provides a detailed technical overview of the binding site of **Metominostrobin** on the cytochrome bc1 complex, supported by available data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes. While specific quantitative binding data for **Metominostrobin** is not readily available in the public domain, this guide leverages data from analogous QoI (Quinone outside Inhibitor) fungicides to provide a comprehensive picture.

## Introduction to the Cytochrome bc1 Complex and QoI Fungicides

The cytochrome bc1 complex is a crucial enzyme in the mitochondrial electron transport chain, responsible for transferring electrons from ubiquinol to cytochrome c.[3][4] This process is coupled with the translocation of protons across the inner mitochondrial membrane, generating a proton motive force that drives ATP synthesis.[3] The complex has two key quinone-binding sites: the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site.[5]

Strobilurin fungicides, including **Metominostrobin**, are classified as QoI fungicides because they specifically target and inhibit the Qo site of the cytochrome bc1 complex.[6][7] By binding to the Qo site, these fungicides block the electron transfer from ubiquinol, thereby disrupting the production of ATP and ultimately leading to fungal cell death.[8]

## The Metominostrobin Binding Site at the Qo Pocket

**Metominostrobin**, like other strobilurin fungicides, binds to the Qo site of the cytochrome b subunit (cyt b), one of the three core subunits of the cytochrome bc1 complex.[3][6] This binding is non-covalent and highly specific. The Qo site is a hydrophobic pocket, and the interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions between the fungicide molecule and the amino acid residues of the pocket.[6]

Computational molecular dynamics studies have been conducted on **Metominostrobin** and other QoI fungicides to understand these interactions at an atomic level.[6] These studies suggest that the methoxyacrylate group, a common feature of strobilurins, plays a critical role in binding. For many QoIs, this group forms a key hydrogen bond with the backbone nitrogen of a glutamate residue (Glu-272 in yeast).[6] Additionally, ring-ring hydrophobic interactions between the aromatic parts of the fungicide and protein side-chain residues contribute significantly to the binding affinity.[6]

Resistance to QoI fungicides, including **Metominostrobin**, is often associated with point mutations in the cytochrome b gene, with the most common being the G143A substitution. This mutation reduces the binding affinity of the fungicide to the Qo site, thereby conferring resistance.[8]

## Quantitative Binding Data (Comparative)

As of the latest search, specific experimental quantitative binding data (IC50 or Ki values) for the direct inhibition of the cytochrome bc1 complex by **Metominostrobin** is not publicly available. One source explicitly states the in-vitro activity as "To Be Determined" (TBD).[9] However, data for other well-studied QoI fungicides can provide a valuable reference for the expected potency range.

Fungicide	Target Organism/Enzyme	IC50	Ki	Reference(s)
Azoxystrobin	Saccharomyces cerevisiae cytochrome bc1	20 nM	-	[6][10]
Pyraclostrobin	Saccharomyces cerevisiae cytochrome bc1	3 nM	-	[6][10]
Kresoxim-methyl	Bovine heart cytochrome bc1	-	pKi = 9.28	[11]
Azoxystrobin	Bovine heart cytochrome bc1	-	pKi = 8.92	[11]
Pyraclostrobin	Bovine heart cytochrome bc1	-	pKi = 11.59	[11]
Compound 5c (novel inhibitor)	Porcine bc1 complex	-	570 pM	[11][12]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.

## Experimental Protocols

### Protocol for Determining IC50 of a QoI Fungicide against Cytochrome bc1 Complex

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a QoI fungicide like **Metominostrobin** by monitoring the reduction of cytochrome c.

Materials:

- Isolated mitochondria or purified cytochrome bc1 complex

- 50 mM Potassium phosphate buffer, pH 7.4
- 1 mM EDTA
- 1 mM Potassium cyanide (KCN) (Caution: Highly Toxic)
- Cytochrome c (from horse heart, oxidized form)
- Ubiquinol-2 (or other suitable ubiquinol analog like DBH2)
- **Metominostrobin** stock solution (in DMSO)
- Spectrophotometer capable of measuring absorbance at 550 nm
- 96-well microplate (optional, for high-throughput screening)

Procedure:

- **Prepare Reaction Mixture:** In a cuvette or microplate well, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4) and 1 mM EDTA.
- **Inhibit Cytochrome c Oxidase:** Add 1 mM KCN to the reaction mixture to inhibit cytochrome c oxidase, preventing the re-oxidation of reduced cytochrome c.
- **Add Cytochrome c:** Add a known concentration of oxidized cytochrome c to the reaction mixture.
- **Enzyme Addition and Equilibration:** Add the mitochondrial preparation or purified enzyme to the cuvette and incubate for a few minutes at a constant temperature (e.g., 25°C) to allow for thermal equilibration.
- **Inhibitor Pre-incubation:** For the inhibition assay, pre-incubate the enzyme with varying concentrations of **Metominostrobin** (or DMSO for the vehicle control) for a few minutes.
- **Initiate Reaction:** Initiate the reaction by adding the substrate, ubiquinol-2.
- **Monitor Absorbance:** Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. Record data at regular intervals (e.g., every

30 seconds) for a set period (e.g., 15 minutes).

- Data Analysis:
  - Calculate the initial rate of reaction from the linear portion of the absorbance versus time curve.
  - Determine the percentage of inhibition for each **Metominostrobin** concentration relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the **Metominostrobin** concentration and fit the data to a dose-response curve to determine the IC50 value.

## Protocol for Site-Directed Mutagenesis of the Qo Site

This protocol provides a general workflow for introducing specific mutations (e.g., G143A) into the cytochrome b gene to study their effect on **Metominostrobin** binding.

Materials:

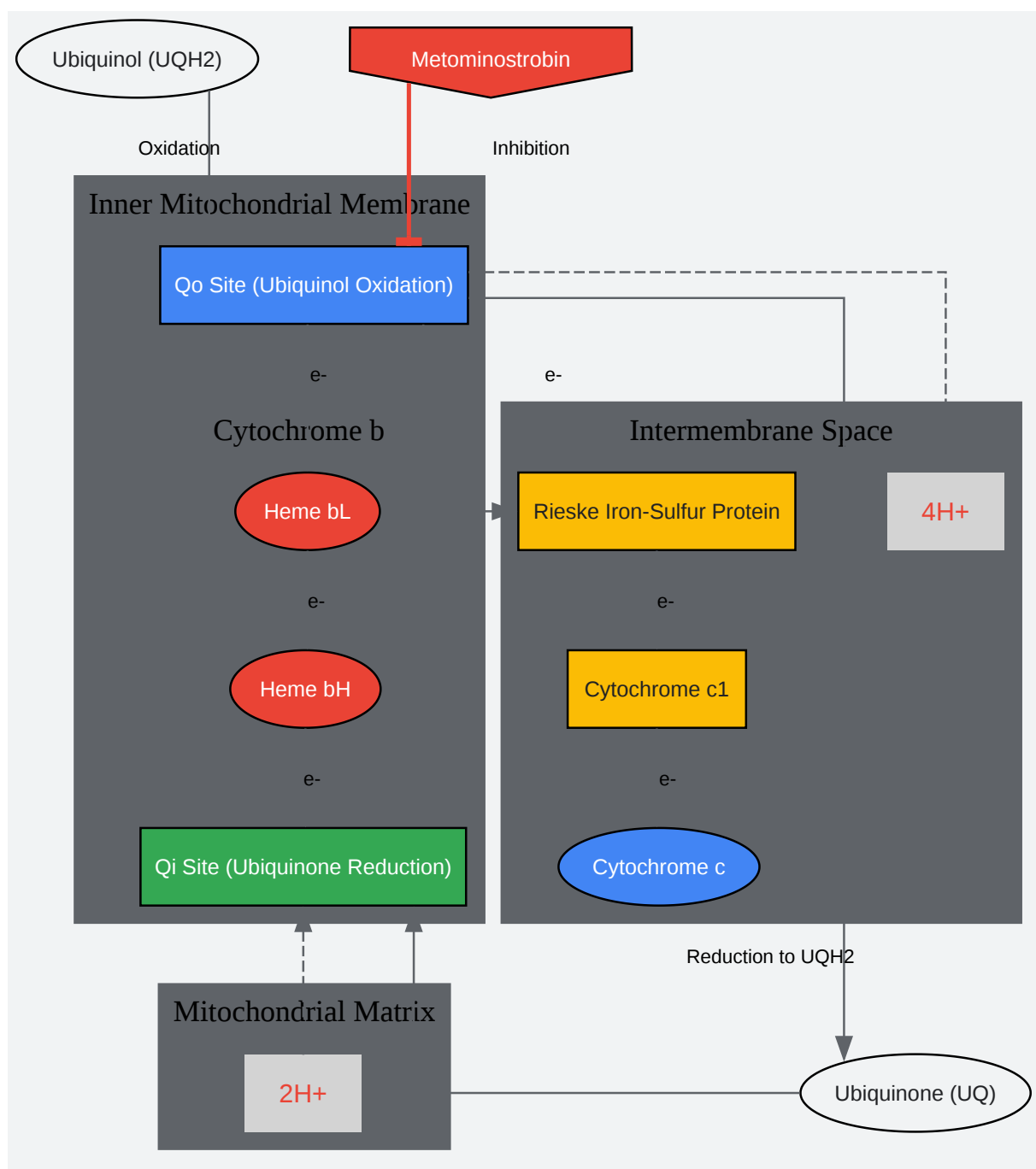
- Plasmid DNA containing the wild-type cytochrome b gene
- Mutagenic oligonucleotide primers (forward and reverse) containing the desired mutation
- High-fidelity DNA polymerase (e.g., Phusion)
- dNTPs
- Reaction buffer
- DpnI restriction enzyme
- Competent E. coli cells
- LB agar plates with appropriate antibiotic

Procedure:

- **Primer Design:** Design forward and reverse primers (typically 25-45 bases in length) that are complementary to the opposite strands of the plasmid DNA and contain the desired mutation in the middle.
- **PCR Amplification:** Perform PCR using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation. Use a high-fidelity polymerase to minimize secondary mutations.
- **Template DNA Digestion:** Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from most *E. coli* strains. The newly synthesized, mutated DNA is unmethylated and will not be digested.
- **Transformation:** Transform the DpnI-treated, mutated plasmid DNA into competent *E. coli* cells.
- **Plating and Selection:** Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
- **Verification:** Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

## Visualizations

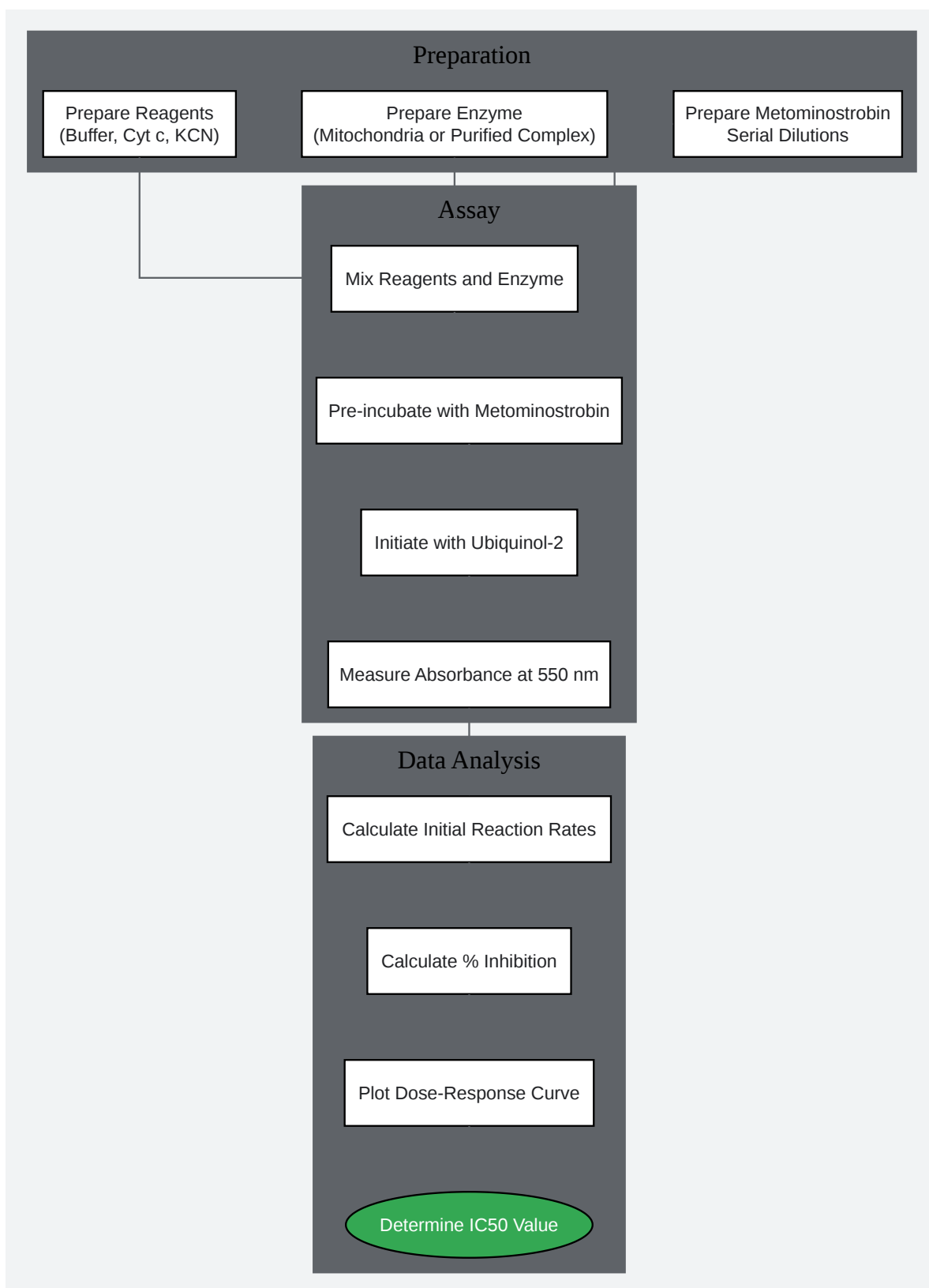
### The Q-Cycle and Inhibition by Metominostrobin



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Caption: The Q-Cycle in the cytochrome bc1 complex and the inhibitory action of **Metominostrobin** at the Q<sub>o</sub> site.

## Experimental Workflow for IC<sub>50</sub> Determination

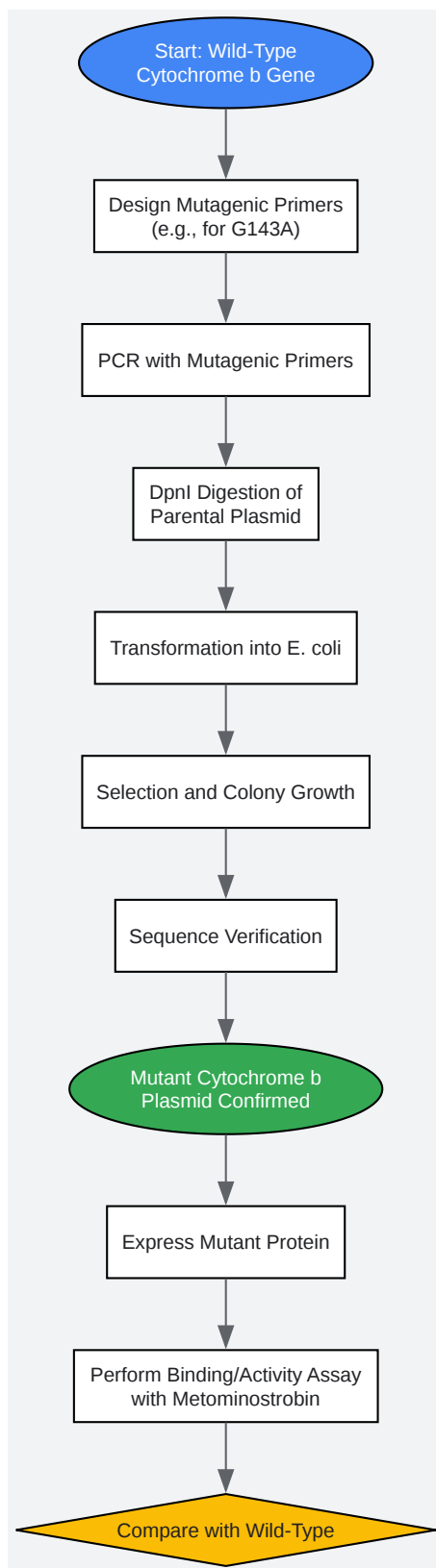


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Caption: A generalized workflow for determining the IC50 value of **Metominostrobin** against the cytochrome bc1 complex.

## Logical Relationship of Site-Directed Mutagenesis



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Caption: Logical workflow for investigating the impact of Qo site mutations on **Metominostrobin** binding using site-directed mutagenesis.

## Conclusion

**Metominostrobin** effectively inhibits the cytochrome bc1 complex by binding to the Qo site, a mechanism shared with other strobilurin fungicides. While specific quantitative binding data for **Metominostrobin** remains to be published, comparative data from other QoIs suggest a high affinity in the nanomolar range. The provided experimental protocols offer a robust framework for researchers to determine the IC<sub>50</sub> of **Metominostrobin** and to probe the molecular interactions at its binding site through techniques like site-directed mutagenesis. Further research, particularly the determination of experimental binding constants and co-crystal structures, will be invaluable for a more complete understanding of **Metominostrobin's** interaction with the cytochrome bc1 complex and for the rational design of new, more effective fungicides.

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